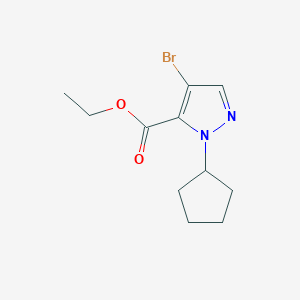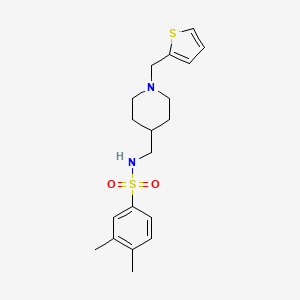![molecular formula C18H18N4O3 B2694376 N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide CAS No. 2379978-21-7](/img/structure/B2694376.png)
N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide, also known as MBX-8025, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective peroxisome proliferator-activated receptor (PPAR) delta agonist, which means that it activates a specific receptor in the body that plays a crucial role in regulating lipid metabolism and inflammation. In
Mecanismo De Acción
N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide exerts its effects by activating PPAR delta, a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. When activated, PPAR delta increases fatty acid oxidation and reduces lipid accumulation in tissues such as the liver and skeletal muscle. Additionally, PPAR delta activation can reduce inflammation by inhibiting the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide has been shown to have several biochemical and physiological effects in preclinical models. These include increased fatty acid oxidation, improved lipid metabolism, reduced inflammation, and increased insulin sensitivity. Additionally, N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide has been shown to have beneficial effects on cardiovascular function, including improved endothelial function and reduced atherosclerotic lesion formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide in lab experiments is its high selectivity for PPAR delta, which reduces the risk of off-target effects. Additionally, the compound has been shown to have good bioavailability and pharmacokinetics in preclinical models, making it a promising candidate for further development. However, one limitation of using N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide in lab experiments is its relatively short half-life, which may require frequent dosing in animal models.
Direcciones Futuras
There are several promising future directions for the study of N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide. One area of interest is in the development of novel therapies for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease. Additionally, N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide may have potential in the treatment of cardiovascular diseases such as atherosclerosis and heart failure. Further research is needed to fully understand the therapeutic potential of N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide and its mechanism of action.
Métodos De Síntesis
The synthesis of N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide involves several steps, starting with the reaction of 2-aminonicotinic acid with 2-bromo-5-fluorobenzoxazole in the presence of a base. The resulting intermediate is then reacted with morpholine-4-carboxaldehyde to form the final product, N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide. This synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. One of the most promising applications is in the treatment of metabolic disorders such as dyslipidemia, insulin resistance, and non-alcoholic fatty liver disease. Studies have shown that N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide can improve lipid metabolism, reduce inflammation, and increase insulin sensitivity in animal models. Additionally, N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide has shown potential in the treatment of cardiovascular diseases, including atherosclerosis and heart failure.
Propiedades
IUPAC Name |
N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-18(13-2-1-5-19-11-13)20-14-3-4-17-15(10-14)16(21-25-17)12-22-6-8-24-9-7-22/h1-5,10-11H,6-9,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICVNHQEWNEOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NOC3=C2C=C(C=C3)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2694296.png)
![N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2694297.png)
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2694298.png)
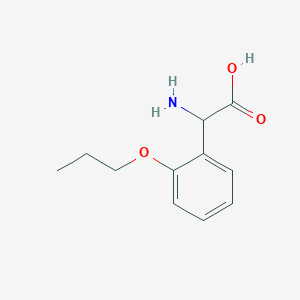
![N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide](/img/structure/B2694305.png)
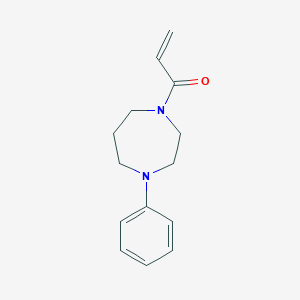
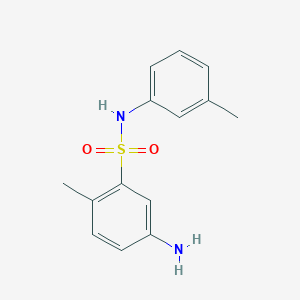

![[2-(Aminomethyl)oxolan-2-yl]methanol](/img/structure/B2694310.png)
